4-Methoxy-N-piperidin-4-yl-benzamide - 75484-41-2

4-Methoxy-N-piperidin-4-yl-benzamide

Catalog Number: EVT-1657158
CAS Number: 75484-41-2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For example, one study describes the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide, a potential CCR5 antagonist, utilizing a multi-step synthesis starting with 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene and N-allyl-N-(piperidin-4-yl)benzamide [].

Another study describes the synthesis of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide derivatives as potential inhibitors of adenylyl cyclase in Giardia lamblia [].

Molecular Structure Analysis

For example, the crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate has been reported, showing the piperidine ring adopting a chair conformation and the presence of hydrogen bonding interactions []. Another study reports the crystal structure of (E)-4-Methoxy-N′-[(pyridin-4-yl)methylidene]benzohydrazide monohydrate, highlighting the E conformation of the azomethine double bond and various intermolecular interactions [].

G Protein-Coupled Receptor (GPCR) Research

One study describes the design and identification of SCO-267, a potent and orally available GPR40 full agonist derived from 4-methoxy-N-(piperidin-4-yl)benzamide. SCO-267 exhibited efficacy in stimulating insulin and GLP-1 secretion and improved glucose tolerance in diabetic rats [].

Another research effort resulted in the discovery of LY2562175, a potent and selective FXR agonist with significant lipid-lowering properties in preclinical models [].

Anticancer Drug Discovery

Several derivatives of 4-methoxy-N-(piperidin-4-yl)benzamide have demonstrated potential as anticancer agents. One study focused on the development of novel succinate dehydrogenase inhibitors (SDHIs) as potential fungicidal agents. Notably, compound 9Ip exhibited potent antifungal activity against Valsa mali, surpassing the potency of fluxapyroxad and rivaling the commercial fungicide tebuconazole. Molecular docking studies revealed interactions between 9Ip and succinate dehydrogenase, suggesting a potential mechanism of action [].

Another study explored the synthesis and evaluation of novel N-(piperidine-4-yl)benzamide derivatives for their antitumor activity. Compound 47 emerged as a potent inhibitor of HepG2 cell proliferation and was found to induce cell cycle arrest through a p53/p21-dependent pathway [].

Anti-inflammatory Drug Development

Researchers have explored the use of 4-methoxy-N-(piperidin-4-yl)benzamide derivatives in targeting inflammatory pathways. One notable example is the discovery of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, a potent and selective RORC2 inverse agonist. This compound demonstrated promising activity in reducing IL-17 levels and skin inflammation in a preclinical model [].

Anti-parasitic Drug Development

Studies have investigated the potential of 4-methoxy-N-(piperidin-4-yl)benzamide derivatives in combating parasitic infections. Notably, researchers have explored the use of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide derivatives as inhibitors of adenylyl cyclase in Giardia lamblia, a protozoan parasite responsible for giardiasis. These studies highlight the potential of this chemical class in developing new anti-parasitic therapies [].

The structural features of 4-methoxy-N-(piperidin-4-yl)benzamide derivatives have also garnered interest in developing treatments for CNS disorders. For example, researchers identified ADL5859, a spirocyclic delta opioid receptor agonist, as a potential therapeutic agent for pain management. This compound exhibits potent and selective agonist activity at the delta opioid receptor, suggesting its potential as an analgesic drug [, ].

Another study explored the synthesis and evaluation of piperidin-4-yl amino aryl sulfonamides as potent, selective, and brain-penetrant 5-HT6 receptor antagonists [].

(3S)-3-cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic acid (SCO-267)

Compound Description: SCO-267 is a potent and orally available GPR40 full agonist. [] In diabetic rat models, SCO-267 effectively stimulates insulin secretion and GLP-1 release, leading to improved glucose tolerance. []

N-(3'-nitrophenyl) (piperidin-1"-yl) methyl) benzamide

Compound Description: This benzamide derivative was synthesized and characterized alongside its copper and cobalt complexes. [] The complexes displayed notable antibacterial activity against a panel of bacterial strains, including Escherichia coli, Klebseilla pneumoniae, Bacillus subtilis, Staphylococcus aureus, Bacillus cereus, Proteus mirabilis, and Pseudomonas aeruginosa. []

(N-(piperidin-1"-yl) (p-tolyl) methyl) benzamide

Compound Description: This is another benzamide derivative synthesized and characterized along with its copper and cobalt complexes. [] This specific ligand was further analyzed through single crystal X-ray diffraction. [] Similar to its counterparts, the copper and cobalt complexes of this compound exhibited significant antibacterial properties against various bacterial strains. []

(N-(4'-chloro-phenyl) (piperidin-1''-yl) methyl) benzamide

Compound Description: This benzamide derivative and its corresponding copper and cobalt complexes were synthesized and characterized for their structure and biological activity. [] The metal complexes demonstrated substantial antibacterial activity against a range of bacterial strains. []

(N-(4'-methoxy-phenyl) (piperidin-1''-yl) benzamide

Compound Description: This compound is a benzamide derivative studied alongside its copper and cobalt complexes for its structural properties and biological activities. [] The metal complexes exhibited notable antibacterial efficacy against a variety of bacterial strains. []

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

Compound Description: DS2OMe was investigated as a potential PET radioligand for visualizing δ-containing GABAA receptors in the brain. [] Despite its promise as a δ-selective imaging agent, its metabolic profile may limit its suitability for in vivo PET studies. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2. [] It exhibits robust antitumor effects and is currently undergoing Phase I clinical trials for B-cell lymphoma. []

tris(1-methoxy-2,2,6,6-tetramethyl-piperidin-4-yl)phosphite (NORPM)

Compound Description: NORPM is a flame retardant that demonstrates significant synergistic effects when combined with tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPC)/Sb2O3 in high-impact polystyrene. [] It enhances flame retardancy by promoting bromine radical release from TTBPC, forming HBr, and quenching active free radicals. []

4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide

Compound Description: This organic compound is studied for its potential non-linear optical (NLO) properties. [] Crystallized from DMSO, it exhibits good optical transmittance and thermal stability. []

6-(4-([5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy)piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

Compound Description: LY2562175 is a potent and selective FXR agonist developed for treating dyslipidemia. [] It effectively lowers LDL and triglycerides while increasing HDL levels in preclinical models. []

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

Compound Description: This compound is identified as a novel inhibitor of adenylyl cyclase in Giardia lamblia. [] It demonstrates a competitive mechanism of action against the enzyme, making it a promising starting point for developing new anti-giardiasis drugs. []

4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate

Compound Description: This compound has been structurally characterized using single crystal X-ray diffraction. [] Analysis of its crystal structure reveals a piperidine ring in a chair conformation, with two substituent benzene rings having a dihedral angle of 84.63(9)°. []

4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoylmethyl)piperidin-4-yl]oxy}quinazoline difumarate

Compound Description: This quinazoline derivative has been investigated for its potential in treating hyperproliferative disorders, particularly cancer. [, , , ] The difumarate salt of this compound has been a focal point in the development of therapeutic strategies for managing these conditions.

N-(5-((7-Methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide Derivatives

Compound Description: This series of compounds, synthesized using TBTU as a coupling agent, were evaluated for their in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. [] Compounds with electron-withdrawing substituents on the aromatic side-chain demonstrated promising activity. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound, a novel non-peptide CCR5 antagonist, was synthesized and found to possess some biological activity. [] CCR5 antagonists are of particular interest in developing therapies for preventing HIV-1 infection. []

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

Compound Description: LNP023 is a potent and selective factor B inhibitor currently under clinical investigation for treating complement-mediated diseases. [] It targets the alternative pathway of the complement system, which plays a crucial role in diseases like age-related macular degeneration, PNH, aHUS, and glomerular diseases. []

N-ethyl-4-(pyridin-4-yl)benzamide Derivatives

Compound Description: These compounds represent a class of potent ROCK1 inhibitors designed and evaluated using molecular modeling techniques, including docking, molecular dynamics, and 3D-QSAR. [] They hold therapeutic potential for cardiovascular diseases and other conditions where ROCK1 hyperactivity plays a role. []

Relevance: While lacking the piperidine ring present in 4-Methoxy-N-piperidin-4-yl-benzamide, these compounds share a similar core structure with the benzamide moiety. The presence of a 4-pyridyl substituent in these compounds distinguishes them from the target compound and contributes to their ROCK1 inhibitory activity. []

[11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide ([11C]DS2OMe)

Compound Description: [11C]DS2OMe is the carbon-11 radiolabeled analog of DS2OMe, designed for potential use as a PET radioligand to image δ-containing GABAA receptors in the brain. [] Despite its potential, its metabolic profile in rats raises concerns about its suitability for in vivo PET studies. []

2,4,6-trifluoro-N-[6-(l-methyl-piperidin-4- carbonyl)-pyridin-2-yl]-benzamide

Compound Description: This compound is the subject of patent applications describing pharmaceutical compositions containing it. [, , ] These compositions are intended for various routes of administration, including oral, rectal, buccal, sublingual, nasal, transdermal, subcutaneous, and injection. []

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859)

Compound Description: ADL5859 is a potent, selective, and orally bioavailable δ opioid receptor agonist identified as a potential therapeutic agent for pain management. [] It represents a promising lead compound in the development of novel analgesics.

Relevance: Although structurally distinct from 4-Methoxy-N-piperidin-4-yl-benzamide, ADL5859 incorporates a piperidine ring within its structure. The key difference lies in the spirocyclic chromene moiety linked to the piperidine ring, which, along with other substituents, confers its specific δ opioid receptor agonistic properties. []

N-{1-[3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090)

Compound Description: Lu AE51090 is a highly selective allosteric agonist of the muscarinic M1 receptor. [] Preclinical studies suggest it possesses procognitive potential, making it a potential therapeutic candidate for cognitive disorders. []

Relevance: Structurally comparable to 4-Methoxy-N-piperidin-4-yl-benzamide, Lu AE51090 incorporates a piperidine ring within its structure. A key distinction is the presence of a 3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl substituent on the piperidine nitrogen, conferring its specific muscarinic M1 receptor agonistic activity. []

N-(Piperidin-4-yl)-anthranilic Acid Derivatives

Compound Description: This class of substituted N-(piperidin-4-yl)-anthranilic acid derivatives were synthesized and evaluated for their analgesic activity. [] The study focused on investigating structure-activity relationships within this chemical series.

Piperidin-4-yl Amino Aryl Sulfonamides

Compound Description: This series of compounds represent novel, potent, selective, orally active, and brain-penetrant 5-HT6 receptor antagonists. [] They exhibit promising activity in animal models of cognition and hold potential for treating cognitive disorders. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier Akt inhibitors. [, ] It demonstrates excellent anticancer activity and has received IND approval from the NMPA. []

Relevance: While structurally distinct from 4-Methoxy-N-piperidin-4-yl-benzamide, Hu7691 incorporates a piperidine ring within its structure. The key difference lies in the presence of a 3,4-difluorophenyl group on the piperidine ring and a 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide moiety, which contribute to its unique Akt inhibitory activity and improved safety profile. []

N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747)

Compound Description: ADL5747 is a potent and selective δ opioid receptor agonist, exhibiting greater potency than its predecessor, ADL5859, in an animal model of inflammatory pain. [] It has been selected as a clinical candidate for the treatment of pain. []

Relevance: Although structurally distinct from 4-Methoxy-N-piperidin-4-yl-benzamide, ADL5747 shares a common feature by incorporating a piperidine ring within its structure. It features a spirocyclic chromene moiety linked to the piperidine ring, along with other substituents, which collectively contribute to its specific δ opioid receptor agonistic activity. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist with potential antipsychotic properties. [] It demonstrates efficacy in preclinical models of psychosis without causing significant motor side effects observed with typical antipsychotics. []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

Compound Description: TAS-116 is a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90), a promising target for cancer therapy. [] It exhibits antitumor effects in preclinical models, suggesting its potential as an anticancer agent. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] It demonstrates antifibrotic activity in preclinical models, making it a potential therapeutic candidate for fibrotic diseases. []

(E)-4-Methoxy-N′-[(pyridin-4-yl)methylidene]benzohydrazide monohydrate

Compound Description: This compound has been structurally characterized using single crystal X-ray diffraction. [] The crystal structure reveals an E conformation for the azomethine double bond and intermolecular interactions involving hydrogen bonding and π–π stacking. []

(E)-4-Methoxy-N′-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate

Compound Description: This compound has been structurally characterized using single crystal X-ray diffraction. [] Its crystal structure reveals π-π stacking interactions between centrosymmetrically related pyranone rings and hydrogen bonding interactions involving water molecules. []

(S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide ((S)-Iodozacopride)

Compound Description: (S)-Iodozacopride is the active enantiomer of iodozacopride, a compound known to bind to 5-HT3 receptors. [] This specific enantiomer exhibits high affinity for the 5-HT3 receptor, with a reported KD value of 1.10 ± 0.07 nM. []

N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide (I)

Compound Description: Compound I, structurally characterized by single crystal X-ray diffraction, exhibits intramolecular and intermolecular interactions. [] It forms a centrosymmetric dimer through intermolecular H-bonds. []

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX) and [(18)F]FIMX

Compound Description: FIMX and its fluorine-18 radiolabeled analog, [(18)F]FIMX, were developed as potential PET radioligands for imaging metabotropic glutamate receptor 1 (mGluR1) in the brain. [] Preclinical studies in monkeys demonstrated high brain uptake and specific binding to mGluR1, suggesting their potential for studying this receptor in neuropsychiatric disorders. []

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

Compound Description: This compound exhibits both fungicidal and antiviral properties. [] Its structure has been confirmed through X-ray crystallography, revealing intramolecular and intermolecular interactions. []

[4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamide Derivatives

Compound Description: This series of compounds was designed and synthesized as inhibitors of the glycine transporter-1 (GlyT1). [] These inhibitors hold potential therapeutic value for conditions associated with dysregulated glycine levels in the central nervous system.

N-phenyl-N- [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (Furanylfentanyl)

Compound Description: Furanylfentanyl is a synthetic opioid identified as a new psychoactive substance (NPS). [] Due to its structural similarity to fentanyl and its potent opioid activity, furanylfentanyl poses a serious health risk with potentially fatal consequences.

N-(2-hydroxyethyl)-n-methyl-4-(quinolin-8-yl(1-(thiazol-4-ylmethyl) piperidin-4-ylidene)methyl)benzamide

Compound Description: This compound is proposed for its potential in treating various conditions, including pain, anxiety, depression, worried depression, and Parkinson's disease. []

Diphenyl(piperidin-4-yl) thioamide Methanol Derivatives

Compound Description: This series of diphenyl(piperidin-4-yl) methanol derivatives was synthesized and tested for antiproliferative activity against various carcinoma cell lines. [] The study highlighted the importance of methoxy and fluorine substituents for enhancing antiproliferative activity. []

N-(4-piperidinyl)-2-indolinones

Compound Description: This series of compounds represents a novel structural class of nociceptin receptor (NOP) ligands. [] Modifications to the piperidine N-substituent within this series yielded both potent agonists and antagonists, providing valuable insights for developing NOP receptor-targeted drugs. []

N-phenyl-N- [1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl)

Compound Description: Acrylfentanyl, an analog of fentanyl, is a synthetic opioid identified as a new psychoactive substance (NPS). [] Its potent opioid activity poses a significant risk of fatal intoxication. []

Properties

CAS Number

75484-41-2

Product Name

4-Methoxy-N-piperidin-4-yl-benzamide

IUPAC Name

4-methoxy-N-piperidin-4-ylbenzamide

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16)

InChI Key

NGVMABIEHAYKHH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2CCNCC2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.